

Compendial Method for Assay and Related Compounds

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Compound Focus: Probucol

CAS No.: 23288-49-5

Cat. No.: S540214

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The United States Pharmacopeia (USP) provides a standard method for the assay of **Probucol** and the determination of its related compounds. The key details are summarized below [1].

Table: USP Method for Probucol Assay

Parameter	Specification
Analytical Technique	HPLC with UV detection
Wavelength	242 nm
Chromatographic Column	4.6-mm × 25-cm, packing L7
Mobile Phase	Degassed mixture of acetonitrile and water (85:15)
Flow Rate	About 2.0 mL per minute
System Suitability	Resolution (R) ≥ 2.0 between Probucol and its degradation product
Linearity Range	The method is used for a quantitative assay against a reference standard.

Table: USP Method for Related Compounds A, B, and C

Parameter	Specification
Analytical Technique	Normal-Phase HPLC with dual-detector (254 nm & 420 nm)
Chromatographic Column	4.6-mm × 25-cm, packing L3
Mobile Phase	n-hexane and dehydrated alcohol (4000:1)
Flow Rate	About 1 mL per minute
System Suitability	Resolution (R) ≥ 2.5 between Related Compound B and Probucol
Acceptance Criteria	Not more than 0.0005% of compound A; not more than 0.02% of compound B; not more than 0.5% of compound C

Bioanalytical Method for Probucol in Plasma

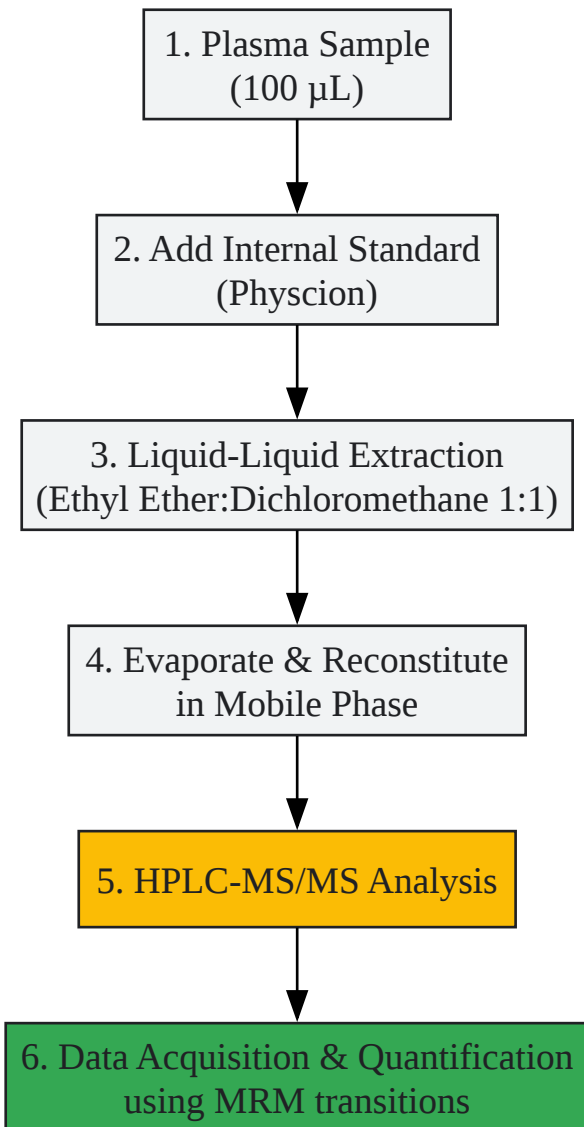
For pharmacokinetic studies, a sensitive and specific HPLC-MS/MS method has been developed for determining **Probucol** in human plasma [2].

Table: HPLC-MS/MS Method for Probucol in Plasma

Parameter	Specification
Analytical Technique	HPLC-MS/MS with negative ion mode
Extraction Method	Liquid-liquid extraction with ethyl ether: dichloromethane (1:1, V/V)
Internal Standard	Physcion
Chromatographic Column	Ultimate CN (50 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile: water: ammonia water = 97:3:0.05 (pH adjusted to 7.2 with formic acid)

| **Ion Transitions (MRM)** | **Probucol:** 515.5 → 236.1 **Phycion (IS):** 283.0 → 239.9 || **Calibration Range** | 2.5 - 6000 ng/mL || **Method Recovery** | 93.02% to 104.12% || **Precision (RSD)** | Intra-day: < 4.67%; Inter-day: < 5.72% |

The experimental workflow for this bioanalytical method can be visualized as follows:



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Frequently Asked Questions & Troubleshooting

Here are some common issues and solutions that can be included in your troubleshooting guide.

Q1: The peak shape for Probucol is broad or tailing in the USP assay method. What could be the cause?

- **Column Degradation:** The USP method uses a packing L7 column. Ensure the column is in good condition and is appropriate for separating **Probucol** from its degradation product. If the resolution is below 2.0, the column may need to be replaced [1].
- **Mobile Phase pH:** The bioanalytical method highlights the importance of pH, adjusting the mobile phase to pH 7.2. While the USP mobile phase is neutral, verifying the pH of your water and acetonitrile might help with peak shape [2].

Q2: Our recovery for Probucol from plasma is low and inconsistent. How can we improve it?

- **Extraction Efficiency:** The cited method uses a mixture of ethyl ether and dichloromethane (1:1) for liquid-liquid extraction, which provided a recovery over 93%. Ensure the mixture is vortexed thoroughly and given enough time for phase separation [2].
- **Internal Standard:** Using a stable internal standard like Physcion is critical for correcting for losses during sample preparation and variability in MS/MS ionization [2].

Q3: We need to monitor known impurities in our Probucol API. What are the specified related compounds?

- The USP monograph specifies three primary related compounds to be monitored [1] [3]:
 - **Related Compound A:** 2,2',6,6'-tetra-tert-butylidiphenoquinone (CAS 2455-14-3).
 - **Related Compound B:** 4,4'-dithio-bis(2,6-di-tert-butylphenol).
 - **Related Compound C:** 4-[(3,5-di-tert-butyl-2-hydroxyphenylthio)isopropylidene]thio]-2,6-di-tert-butylphenol (CAS 1391054-68-4).

Technical Notes for Method Implementation

- **Reference Standards:** For compendial methods, always use the qualified USP Reference Standard for **Probucol** (CAS 23288-49-5) to ensure the accuracy of your results [4] [5] [6].
- **MS/MS Optimization:** When developing or transferring an MS/MS method, the key parameters to optimize for the highest sensitivity are the fragmentor voltage and collision energy for the specific MRM transitions (515.5 > 236.1 for **Probucol**) [2].

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References

1. Probucol [drugfuture.com]
2. [Determination of probucol in human plasma by HPLC-MS ... [pubmed.ncbi.nlm.nih.gov]
3. probucol - USP standards [pharmaffiliates.com]
4. [Probucol (200 mg)] - CAS [23288-49-5] [store.usp.org]
5. Probucol USP Reference Standard CAS 23288-49-5 ... [sigmaaldrich.com]
6. Probucol Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

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